molecular formula C10H14ClNO3 B084110 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride CAS No. 13062-59-4

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride

Katalognummer B084110
CAS-Nummer: 13062-59-4
Molekulargewicht: 231.67 g/mol
InChI-Schlüssel: WGZGBQIFTXJALS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride, also known as dopamine hydrochloride, is a chemical compound that plays a crucial role in various physiological and biochemical processes in the human body. It is a neurotransmitter that is responsible for regulating movement, mood, and motivation. In recent years, there has been a significant amount of research conducted on this compound, which has led to a better understanding of its synthesis, mechanism of action, and potential applications.

Wirkmechanismus

The mechanism of action of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves its interaction with 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors in the brain. It acts as an agonist, which means that it binds to the 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptors and activates them. This leads to an increase in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels, which results in various physiological and biochemical effects.
Biochemical and Physiological Effects:
2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has several biochemical and physiological effects on the human body. It is involved in the regulation of movement, mood, and motivation. It also plays a role in the regulation of blood pressure, heart rate, and body temperature. Additionally, it is involved in the reward system of the brain, which is responsible for the feeling of pleasure and satisfaction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in lab experiments is its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples. It is a highly sensitive and specific method that allows for the detection of small changes in 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels. However, one of the limitations of using this compound is that it cannot distinguish between different 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes, which can lead to inaccurate results.

Zukünftige Richtungen

There are several future directions for the research on 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride. One potential area of research is the development of new drugs that target specific 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride receptor subtypes. Another area of research is the study of the role of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in various neurological disorders, such as Alzheimer's disease and depression. Additionally, there is a need for further research on the synthesis and characterization of this compound to improve its accuracy and reliability in lab experiments.
Conclusion:
In conclusion, 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride is a compound that has significant potential in scientific research. Its ability to accurately measure 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride levels in biological samples has led to a better understanding of various physiological and biochemical processes. However, there are limitations to its use, and further research is needed to improve its accuracy and reliability. The future directions for research on this compound are promising and have the potential to lead to new discoveries in the field of neuroscience.

Synthesemethoden

The synthesis of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride involves the reaction of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride with hydrochloric acid. The resulting product is a white crystalline powder that is highly soluble in water. This compound can be synthesized using various methods, including chemical synthesis and enzymatic synthesis.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride has been extensively studied for its potential applications in scientific research. It is commonly used as a standard in high-performance liquid chromatography (HPLC) to determine the concentration of 2-(3,4-Dihydroxyphenyl)morpholine hydrochloride in biological samples. Additionally, it is used in the study of Parkinson's disease, schizophrenia, and other neurological disorders.

Eigenschaften

CAS-Nummer

13062-59-4

Produktname

2-(3,4-Dihydroxyphenyl)morpholine hydrochloride

Molekularformel

C10H14ClNO3

Molekulargewicht

231.67 g/mol

IUPAC-Name

4-morpholin-2-ylbenzene-1,2-diol;hydrochloride

InChI

InChI=1S/C10H13NO3.ClH/c12-8-2-1-7(5-9(8)13)10-6-11-3-4-14-10;/h1-2,5,10-13H,3-4,6H2;1H

InChI-Schlüssel

WGZGBQIFTXJALS-UHFFFAOYSA-N

SMILES

C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl

Kanonische SMILES

C1COC(CN1)C2=CC(=C(C=C2)O)O.Cl

Synonyme

4-MORPHOLIN-2-YLPYROCATECHOL HYDROCHLORIDE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.